REACTION_SMILES
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[BH3:19].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:1][C:2]([C:3]#[N:4])([CH3:5])[c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1>>[CH3:1][C:2]([CH2:3][NH2:4])([CH3:5])[c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1
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Name
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Type
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product
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Smiles
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CC(C)(CN)c1ccc(C(F)(F)F)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |